molecular formula C17H16ClNO3 B11705926 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid

3-(4-Chloro-benzyl)-N-phenyl-succinamic acid

Cat. No.: B11705926
M. Wt: 317.8 g/mol
InChI Key: GALFHKTZOYSLSQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and a phenylcarbamoyl group attached to a butanoic acid backbone

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

4-anilino-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C17H16ClNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)(H,20,21)

InChI Key

GALFHKTZOYSLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under reflux with 6M HCl (12 hrs):

Succinamic acidHCl4-Chlorobenzyl alcohol+Phenylsuccinamic acid(Yield: 68%)[1]\text{Succinamic acid} \xrightarrow{\text{HCl}} 4\text{-Chlorobenzyl alcohol} + \text{Phenylsuccinamic acid} \quad (\text{Yield: 68\%})[1]

Mechanism: Protonation of the amide oxygen followed by nucleophilic attack by water.

Base-Mediated Saponification

With 2M NaOH at 80°C (8 hrs):

Succinamic acidNaOH4-Chlorobenzylamine+Phenylsuccinate salt(Yield: 54%)[1]\text{Succinamic acid} \xrightarrow{\text{NaOH}} 4\text{-Chlorobenzylamine} + \text{Phenylsuccinate salt} \quad (\text{Yield: 54\%})[1]

Side reaction: Partial decarboxylation observed at >100°C.

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl moiety undergoes SN_NAr reactions under specific conditions (Table 1):

NucleophileConditionsProductYield (%)Source
NH3_3EtOH, 60°C, 24 hrs4-Aminobenzyl derivative41
NaN3_3DMF, 120°C, microwave4-Azidobenzyl derivative78
KSCNAcetonitrile, reflux, 18 hrs4-Thiocyanatobenzyl derivative63

Limitation : Electron-withdrawing groups (e.g., nitro) are required for efficient SN_NAr; the parent compound shows moderate reactivity due to the deactivating chlorine substituent .

Esterification

Reacting the acyl chloride with alcohols:

R-OH+Acyl chloridepyridineSuccinamate ester(Yield: 85–92%)[1]\text{R-OH} + \text{Acyl chloride} \xrightarrow{\text{pyridine}} \text{Succinamate ester} \quad (\text{Yield: 85–92\%})[1]

Notable examples:

  • Methyl ester: m.p. 112–114°C

  • Benzyl ester: m.p. 98–100°C

Amide Coupling

Using EDC/HOBt activation:

Succinamic acid+R-NH2EDC/HOBtN-Alkyl succinamide(Yield: 66–74%)[8]\text{Succinamic acid} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} N\text{-Alkyl succinamide} \quad (\text{Yield: 66–74\%})[8]

Suzuki-Miyaura Cross-Coupling

After bromination at the benzyl position (NBS, AIBN):

Brominated derivative+PhB(OH)2Pd(PPh3)4Biaryl product(Yield: 58%)[2]\text{Brominated derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product} \quad (\text{Yield: 58\%})[2]

Optimized conditions: 1.5 mol% Pd, K2_2CO3_3, dioxane/H2_2O (4:1), 80°C .

Reductive Amination

With aldehydes under H2_2/Ni catalysis:

Succinamic acid+RCHOH2/NiN-Alkylamino derivatives(Yield: 49%)[1]\text{Succinamic acid} + \text{RCHO} \xrightarrow{\text{H}_2/\text{Ni}} N\text{-Alkylamino derivatives} \quad (\text{Yield: 49\%})[1]

Stability and Decomposition Pathways

  • Thermal stability : Decomposes at 218°C (DSC data)

  • Photooxidation : Forms quinone derivatives under UV light (λ = 254 nm)

  • Hydrolytic degradation : Half-life of 23 days at pH 7.4, 37°C

Scientific Research Applications

The compound has shown potential in several biological contexts:

  • Antibacterial Activity :
    • Research indicates that derivatives of succinamic acids exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds structurally related to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Effects :
    • Similar compounds have been investigated for their antiviral properties. A study focusing on N-phenylbenzamide derivatives suggested that compounds like 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid might inhibit viral replication through mechanisms involving host cell factors .
  • Anticancer Potential :
    • The compound's structure suggests potential interaction with cellular pathways involved in cancer cell proliferation. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines, making them candidates for further exploration in oncology .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Pharmaceutical Sciences examined a series of succinamic acid derivatives for their antibacterial activity. The results indicated that compounds similar to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

Case Study 2: Antiviral Properties

In a research project focused on antiviral agents, derivatives of N-phenylbenzamide were tested for their ability to inhibit Hepatitis B virus (HBV) replication in vitro. The findings suggested that structural modifications, including those present in 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid, could enhance antiviral efficacy by modulating host cell responses .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of sulfonamide derivatives highlighted the potential of compounds related to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid to induce apoptosis in human cancer cells. These findings support further exploration into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid can be compared with other similar compounds, such as:

    4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid backbone.

    4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid backbone, lacking the phenylcarbamoyl group.

    Phenylcarbamic acid derivatives: Various derivatives with different substituents on the phenylcarbamoyl group, leading to different chemical and biological properties.

Biological Activity

3-(4-Chloro-benzyl)-N-phenyl-succinamic acid is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of succinic anhydride with 4-chlorobenzylamine and phenylamine. The resulting product features a succinamic acid backbone, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of succinamic acids exhibit significant anticancer properties. For example, compounds similar to 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid have shown moderate cytotoxicity against several cancer cell lines including:

  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colon cancer (Caco2)

In vitro assays have indicated that these compounds can inhibit cell proliferation, with IC50 values ranging from 50 µM to 100 µM depending on the specific derivative tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, although further investigations are required to elucidate the precise pathways involved .

Enzyme Inhibition

3-(4-Chloro-benzyl)-N-phenyl-succinamic acid has been studied for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating conditions like Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 15 µM, indicating strong activity compared to standard inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid can be influenced by structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of halogensIncreased cytotoxicity against cancer cell lines
Alteration of the amine groupEnhanced enzyme inhibition
Variation in the benzyl groupChanges in antimicrobial potency

These modifications allow for the tuning of biological activity, enabling researchers to design more effective derivatives tailored for specific therapeutic applications .

Case Studies and Research Findings

  • Anticancer Study : A study evaluated a series of succinamic acid derivatives, including 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid, demonstrating significant inhibition of tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.
  • Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for potential therapeutic use against resistant strains .
  • Enzyme Inhibition Research : Research focused on the inhibition of AChE revealed that the compound could serve as a lead structure for developing new treatments for neurodegenerative diseases. The binding affinity was assessed using molecular docking studies, confirming favorable interactions with the enzyme's active site .

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving:

  • Step 1: Preparation of 3-(4-chloro-methyl benzyl) propionic acid intermediates using Friedel-Crafts alkylation or halogenation reactions under controlled conditions (e.g., FeCl₃ catalysis) .
  • Step 2: Coupling with N-phenylamine via succinamic acid formation, typically using carbodiimide-based coupling agents (e.g., DCC) in anhydrous solvents like DMF or THF . Key parameters include reaction temperature (60–80°C), pH control, and purification via column chromatography.

Q. How is the compound characterized for structural validation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Used to determine bond lengths, angles, and torsion angles. For example, the mean C–C bond length in the succinamic acid moiety is 0.008 Å, with an R factor of 0.090 .
  • Spectroscopic techniques:
  • NMR: 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., chloro-benzyl protons at δ 7.2–7.4 ppm).
  • FT-IR: Peaks at ~1700 cm1^{-1} confirm the carbonyl group in the succinamic acid backbone.

Q. What are the preliminary applications in medicinal chemistry?

Methodological Answer: The compound’s structural features (chlorobenzyl and phenyl groups) suggest potential as a pharmacophore. Researchers screen it for:

  • Receptor binding assays: Using radiolabeled derivatives (e.g., 125I^{125}I) to study interactions with target proteins .
  • Enzyme inhibition: Testing against kinases or proteases via fluorescence-based activity assays (IC50_{50} determination).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Docking studies: Use software like AutoDock to compare binding modes in different protein conformations. For example, discrepancies in IC50_{50} values may arise from variations in receptor flexibility or solvent models.
  • MD simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes, correlating RMSD values with experimental activity .

Q. What strategies optimize crystal growth for high-resolution X-ray studies?

Methodological Answer:

  • Solvent selection: Use slow evaporation in polar aprotic solvents (e.g., acetonitrile) to enhance crystal lattice stability.
  • Temperature gradients: Gradual cooling from 293 K to 100 K minimizes thermal disorder, improving data-to-parameter ratios (e.g., 12.8:1 as in ).
  • Data collection: Synchrotron radiation sources enhance resolution for weakly diffracting crystals.

Q. How does the chloro-substitution impact intermolecular interactions in the solid state?

Methodological Answer: SCXRD data (e.g., ) reveal:

  • Halogen bonding: Cl···O interactions (2.8–3.0 Å) stabilize the crystal lattice.
  • π-π stacking: Benzyl and phenyl groups align with centroid distances of 3.5–4.0 Å. Table 1: Key crystallographic parameters
ParameterValueSource
Mean C–C bond length0.008 Å
R factor0.090
Halogen bond distance2.9 Å

Q. What advanced techniques validate synthetic intermediates with structural ambiguity?

Methodological Answer:

  • HRMS: Confirm molecular formulas (e.g., [M+H]+^+ at m/z 344.08).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in congested aromatic regions.
  • X-ray powder diffraction (XRPD): Compare experimental patterns with simulated data from SCXRD to detect polymorphic impurities.

Methodological Design & Data Analysis

Q. How to design a study linking the compound’s electronic properties to bioactivity?

Methodological Answer:

  • DFT calculations: Compute HOMO/LUMO energies (e.g., Gaussian 09) to predict redox behavior.
  • Electrochemical profiling: Cyclic voltammetry in PBS (pH 7.4) to correlate oxidation potentials with observed antioxidant activity.
  • SAR analysis: Compare derivatives with varying substituents (e.g., 4-Cl vs. 3-Cl) to isolate electronic effects .

Q. What experimental frameworks address low yields in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio).
  • Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of succinamic acid) .

Advanced Theoretical & Computational Applications

Q. How can AI-driven tools predict novel derivatives with enhanced stability?

Methodological Answer:

  • Retrosynthesis algorithms: Tools like Pistachio or Reaxys propose one-step modifications (e.g., replacing Cl with CF3_3 for metabolic stability) .
  • Generative models: Train VAEs on PubChem data to design analogs with improved logP or solubility .

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